molecular formula C12H6N2OS2 B14665975 6-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzoxazole CAS No. 51299-43-5

6-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzoxazole

Cat. No.: B14665975
CAS No.: 51299-43-5
M. Wt: 258.3 g/mol
InChI Key: UOACKPRNMXWDBR-UHFFFAOYSA-N
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Description

Benzoxazole, 6-isothiocyanato-2-(2-thienyl)- is a heterocyclic aromatic compound that features a benzoxazole core with an isothiocyanate group at the 6-position and a thienyl group at the 2-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various reagents. For Benzoxazole, 6-isothiocyanato-2-(2-thienyl)-, a common synthetic route includes the reaction of 2-aminophenol with thiourea to form benzoxazole-2-thiol, which is then reacted with methyl chloroacetate .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 6-isothiocyanato-2-(2-thienyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxazole derivatives .

Scientific Research Applications

Benzoxazole, 6-isothiocyanato-2-(2-thienyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxazole, 6-isothiocyanato-2-(2-thienyl)- is unique due to the presence of both the isothiocyanate and thienyl groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .

Properties

CAS No.

51299-43-5

Molecular Formula

C12H6N2OS2

Molecular Weight

258.3 g/mol

IUPAC Name

6-isothiocyanato-2-thiophen-2-yl-1,3-benzoxazole

InChI

InChI=1S/C12H6N2OS2/c16-7-13-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-17-11/h1-6H

InChI Key

UOACKPRNMXWDBR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(O2)C=C(C=C3)N=C=S

Origin of Product

United States

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